1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
CAS No.: 2034590-51-5
Cat. No.: VC6880656
Molecular Formula: C18H15F3N2O2S2
Molecular Weight: 412.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034590-51-5 |
|---|---|
| Molecular Formula | C18H15F3N2O2S2 |
| Molecular Weight | 412.45 |
| IUPAC Name | 1-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea |
| Standard InChI | InChI=1S/C18H15F3N2O2S2/c19-18(20,21)12-5-1-2-6-13(12)23-16(24)22-11-17(25,14-7-3-9-26-14)15-8-4-10-27-15/h1-10,25H,11H2,(H2,22,23,24) |
| Standard InChI Key | RRJBLIVNKQAMPY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Introduction
The compound 1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic molecule that combines urea with thiophene and trifluoromethyl groups. This article aims to provide a comprehensive overview of this compound, focusing on its structure, synthesis, and potential applications based on available literature.
Synthesis
The synthesis of such a compound typically involves multiple steps, including the preparation of the thiophene-substituted ethyl group and the trifluoromethylphenyl group, followed by their incorporation into a urea structure. A general approach might involve:
-
Preparation of Thiophene Derivatives: Thiophene rings can be modified through various reactions such as Friedel-Crafts acylation or direct lithiation followed by reaction with appropriate electrophiles.
-
Formation of the Urea Backbone: Urea derivatives can be synthesized by reacting isocyanates with amines. In this case, a suitable isocyanate (e.g., derived from 2-(trifluoromethyl)aniline) would react with an amine bearing the hydroxyethyl-thiophene moiety.
Biological and Chemical Applications
-
Urease Inhibition: Urea derivatives have been explored for their potential as urease inhibitors, which are important in treating conditions like peptic ulcers and kidney stones . The presence of a trifluoromethyl group might enhance lipophilicity and biological activity.
-
Pharmacological Activities: Thiourea and its derivatives exhibit various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . The incorporation of thiophene rings could potentially enhance these activities.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | Not specified |
| Molecular Weight | Estimated based on components |
| Melting Point | Not available |
| Solubility | Not detailed |
| Urease Inhibition IC50 | Not reported |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume